N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide
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Overview
Description
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a fluorophenyl group, and an imidazolidinone ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylamine with 4-fluorobenzoyl chloride to form N-benzyl-4-fluorobenzamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield N-benzyl-2-(4-fluorophenyl)-2-oxoacetamide. Finally, the imidazolidinone ring is formed by reacting this intermediate with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide
- N-benzyl-2-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide
- N-benzyl-2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide
Uniqueness
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide stands out due to the presence of the fluorophenyl group, which can impart unique electronic and steric properties. This makes it particularly valuable for applications where fluorine’s influence on molecular interactions is desired.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-17-6-8-18(9-7-17)24-11-10-23(20(24)27)15-19(26)22(12-13-25)14-16-4-2-1-3-5-16/h1-9,25H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQYRXIRWABQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N(CCO)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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